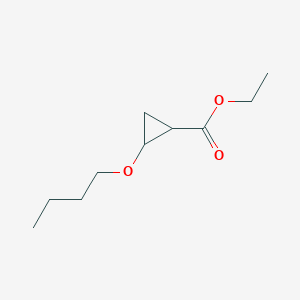
Ethyl 2-butoxycyclopropanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-butoxycyclopropanecarboxylate is an organic compound with the molecular formula C10H18O3 and a molecular weight of 186.25 g/mol . It is primarily used in research settings, particularly in the field of proteomics . This compound is characterized by its cyclopropane ring, which is known for its strained three-membered structure, making it a unique and interesting subject for chemical studies.
準備方法
The synthesis of ethyl 2-butoxycyclopropanecarboxylate typically involves the cyclopropanation of an appropriate precursor. One common method is the reaction of ethyl diazoacetate with 2-butoxy-1-alkene in the presence of a transition metal catalyst such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and are carried out at room temperature to moderate temperatures .
Industrial production methods are less documented, but they likely involve similar cyclopropanation reactions on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization may be employed to ensure the high quality of the final product.
化学反応の分析
Ethyl 2-butoxycyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the ester group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts like palladium on carbon and transition metal complexes. Major products formed from these reactions include various substituted cyclopropanes, carboxylic acids, and alcohols.
科学的研究の応用
Ethyl 2-butoxycyclopropanecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the study of cyclopropane chemistry and its reactivity.
Biology: The compound is utilized in the development of bioactive molecules and as a probe in biochemical assays.
Medicine: Research into potential pharmaceutical applications includes the investigation of its derivatives for therapeutic uses.
作用機序
The mechanism of action of ethyl 2-butoxycyclopropanecarboxylate involves its interaction with various molecular targets. The strained cyclopropane ring is highly reactive, making it a useful intermediate in chemical reactions. It can participate in ring-opening reactions, forming reactive intermediates that can further react with other molecules. The ester group can undergo hydrolysis, leading to the formation of carboxylic acids and alcohols, which can then participate in further biochemical pathways .
類似化合物との比較
Ethyl 2-butoxycyclopropanecarboxylate can be compared with other cyclopropane-containing compounds such as:
Ethyl cyclopropanecarboxylate: Lacks the butoxy group, making it less hydrophobic and potentially less reactive in certain contexts.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which can affect its reactivity and solubility.
Cyclopropylcarbinol: Contains a hydroxyl group instead of an ester, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of the cyclopropane ring and the butoxy ester group, which imparts specific chemical and physical properties that are valuable in various research and industrial applications.
特性
IUPAC Name |
ethyl 2-butoxycyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-3-5-6-13-9-7-8(9)10(11)12-4-2/h8-9H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGOQJCEVLDZDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1CC1C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














